molecular formula C9H19N3 B13093409 N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine CAS No. 136369-38-5

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine

Cat. No.: B13093409
CAS No.: 136369-38-5
M. Wt: 169.27 g/mol
InChI Key: RRSJFIROQDCZNM-UHFFFAOYSA-N
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Description

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the reaction of piperazine with 2-chloroethylamine hydrochloride under basic conditions to form N-(2-(Piperazin-1-yl)ethyl)amine. This intermediate can then be reacted with propargyl bromide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Piperazin-1-yl)ethyl)carbamate
  • 2-(1-Piperazinyl)ethylamine
  • N-(2-(Piperazin-1-yl)ethyl)benzamide

Uniqueness

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine is unique due to the presence of both the piperazine ring and the prop-2-en-1-amine group, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

136369-38-5

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)prop-2-en-1-amine

InChI

InChI=1S/C9H19N3/c1-2-3-10-4-7-12-8-5-11-6-9-12/h2,10-11H,1,3-9H2

InChI Key

RRSJFIROQDCZNM-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCN1CCNCC1

Origin of Product

United States

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